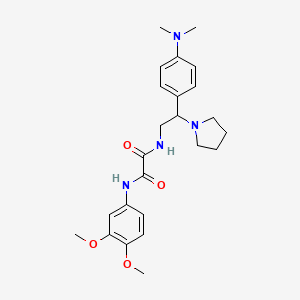

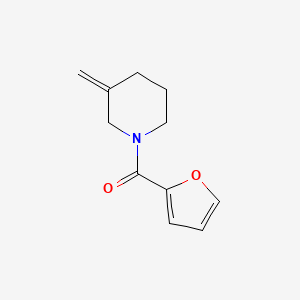

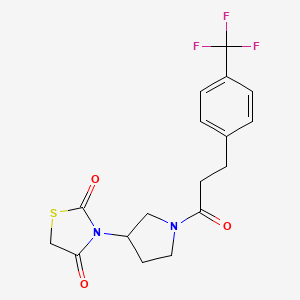

1-(Furan-2-carbonyl)-3-methylidenepiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of furan derivatives has been reported in various studies. For instance, furan-2-carbonyl isothiocyanate has been used to create a new series of heterocycles . Additionally, furan platform chemicals (FPCs) have been synthesized from biomass .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the structure of 1-ethyl-2′-(furan-2-carbonyl)-1′-(furan-2-yl)-1′,2′,5′,6′,7′,7a′-hexahydrospiro [indoline-3,3′-pyrrolizin]-2-one was determined using various spectroscopic methods .Chemical Reactions Analysis

Furan-2-carbonyl isothiocyanate has been reported to react with a variety of aliphatic and aromatic nitrogen nucleophiles, resulting in the formation of a new series of heterocycles .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Furan derivatives, including those related to "1-(Furan-2-carbonyl)-3-methylidenepiperidine," play a crucial role in organic synthesis. For instance, furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters are synthesized through palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, showcasing their utility in creating high-value chemical compounds under mild conditions (Gabriele et al., 2012). Similarly, functionalized 1 H -pyrimidine-2-thiones synthesis involves furan-2,3-dione, highlighting the reactivity of furan derivatives in the formation of complex heterocyclic structures (Akçamur et al., 1988).

Corrosion Inhibition

Furan derivatives demonstrate significant potential in industrial applications, such as corrosion inhibition. For example, three furan derivatives have been identified as effective corrosion inhibitors for carbon steel in hydrochloric acid, emphasizing the practical importance of these compounds beyond their synthetic utility (Machnikova et al., 2008).

Molecular and Structural Analysis

Studies on furan derivatives also focus on their molecular and structural aspects. For instance, fifty new derivatives of 1-(furan-2-carbonyl)- and 1-(furan-3-carbonyl)-3-phenyl substituted thiourea have been synthesized, with detailed investigations into their intramolecular hydrogen bonds using IR spectroscopy and semi-empirical quantum-chemical calculations, offering insights into their molecular interactions and stability (Hritzová et al., 2005).

Environmental Implications and Applications

The study of furan derivatives extends to environmental science, where their photo-oxidation products and mechanisms have implications for atmospheric chemistry. For example, the OH-initiated photo-oxidation of furan and methylfuran generates unsaturated 1,4-dicarbonyl products, with potential environmental implications due to their formation processes and yields (Alvarez et al., 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

furan-2-yl-(3-methylidenepiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-9-4-2-6-12(8-9)11(13)10-5-3-7-14-10/h3,5,7H,1-2,4,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJPNMADEPRANV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-carbonyl)-3-methylidenepiperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-fluorophenyl)oxamide](/img/structure/B2570344.png)

![2-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2570345.png)

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2570346.png)

![Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2570352.png)

![4-fluoro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2570357.png)

![5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2570358.png)